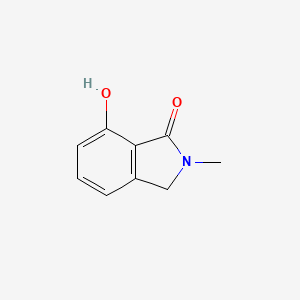
7-Hydroxy-2-methylisoindolin-1-one
Overview
Description
7-Hydroxy-2-methylisoindolin-1-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol.
Mechanism of Action
Target of Action
Isoindolin-1-one derivatives, which include 7-hydroxy-2-methylisoindolin-1-one, have been found to be pharmacologically active . They have been used in the synthesis of complex and potentially biologically active scaffolds .
Mode of Action
It’s known that isoindolin-1-one derivatives can be obtained using multicomponent reactions (mcrs) with various starting materials . This process provides access to complex and potentially biologically active scaffolds .
Biochemical Pathways
Indole derivatives, which are structurally related to isoindolin-1-ones, are known to possess various biological activities and have been found in many important synthetic drug molecules .
Result of Action
Isoindolin-1-one derivatives have been found to be potentially biologically active .
Action Environment
It’s known that the compound should be stored in a tightly closed container, in a cool and dry place .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-Hydroxy-2-methylisoindolin-1-one are not fully understood yet. Isoindolin-1-ones, a family of compounds to which this compound belongs, have been studied for their potential as inhibitors of Cyclin-dependent kinase (CDK) inhibitors . These compounds have shown high binding affinity up to −10.1 kcal/mol and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Cellular Effects
The cellular effects of this compound are not well-documented. Isoindolin-1-ones have been studied for their potential anti-cancer activity, particularly in the context of breast cancer . They have been found to interact with CDK7, a kinase that plays a crucial role in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Isoindolin-1-ones have been found to interact with CDK7, a kinase that plays a crucial role in cell cycle regulation . The interaction involves conventional hydrogen bonding with active amino acid residues of CDK7 .
Preparation Methods
The synthesis of 7-Hydroxy-2-methylisoindolin-1-one can be achieved through various synthetic routes. One common method involves a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines. This reaction typically requires specific reaction conditions, such as the use of appropriate solvents and catalysts, to achieve the desired product.
Industrial production methods for isoindoline derivatives, including this compound, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
7-Hydroxy-2-methylisoindolin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to form corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various substituents onto the isoindoline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized isoindoline derivatives, while reduction reactions may produce reduced isoindoline compounds.
Scientific Research Applications
7-Hydroxy-2-methylisoindolin-1-one has a wide range of scientific research applications, including:
Pharmaceutical Synthesis: It is used in the synthesis of various pharmaceutical compounds, where its structure-activity relationships and biological properties are studied to unlock its potential as a therapeutic agent.
Herbicides: The compound has applications in the development of herbicides due to its unique chemical properties, which make it effective in controlling the growth of unwanted plants.
Colorants and Dyes: The isoindoline nucleus and carbonyl groups at positions 1 and 3 give the compound unique color properties, making it useful in the production of colorants and dyes.
Polymer Additives: It is used as an additive in polymers to enhance their properties, making them more suitable for various applications.
Organic Synthesis: The compound’s diverse chemical reactivity allows it to participate in various reactions, leading to the formation of complex organic compounds.
Photochromic Materials: It has found applications in the development of photochromic materials, which change color in response to light, making them useful in various optical applications.
Comparison with Similar Compounds
7-Hydroxy-2-methylisoindolin-1-one can be compared with other similar compounds, such as N-isoindoline-1,3-dione derivatives. These compounds share a similar isoindoline nucleus but differ in their substitution patterns and chemical properties . The uniqueness of this compound lies in its specific hydroxyl and methyl substituents, which confer distinct chemical reactivity and biological activity.
Similar compounds include:
- N-isoindoline-1,3-dione
- 2,3-dihydro-1H-isoindole
- 1,3-dihydro-2H-isoindole-1-one
These compounds have been studied for their diverse applications in pharmaceuticals, herbicides, colorants, dyes, and other fields .
Properties
IUPAC Name |
7-hydroxy-2-methyl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-5-6-3-2-4-7(11)8(6)9(10)12/h2-4,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIQCEXITGSZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033809-93-6 | |
| Record name | 7-hydroxy-2-methyl-1-isoindolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
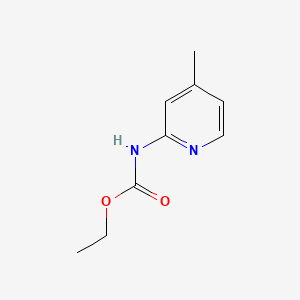
![3-Methylidene-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B3345225.png)
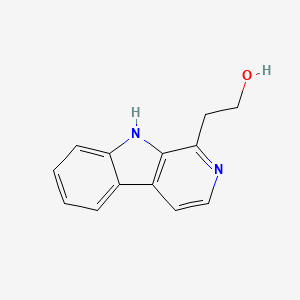
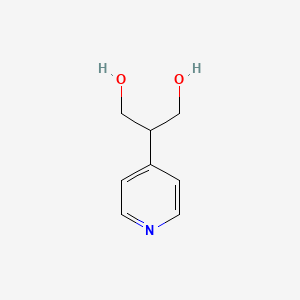
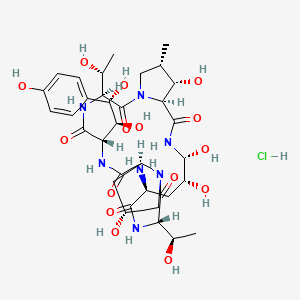
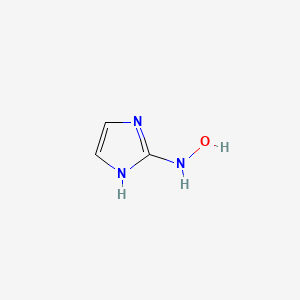
![1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3345270.png)
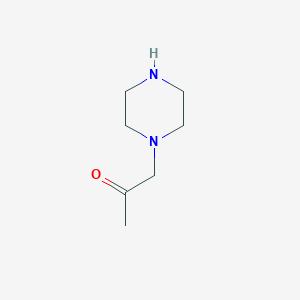
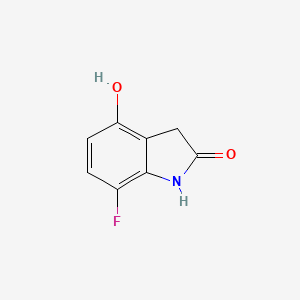
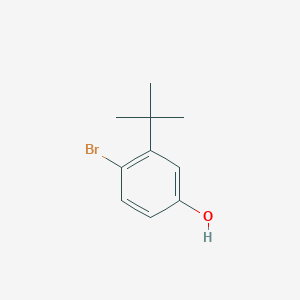
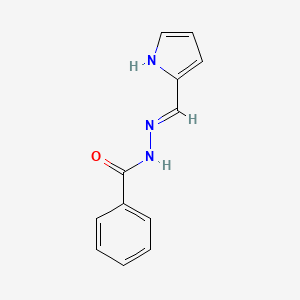
![2-[(2,5-Dioxo-1-phenylpyrrol-3-yl)amino]benzaldehyde](/img/structure/B3345309.png)
![Pyrimido[2,1-a]isoindol-2(6H)-one, 4-methyl-](/img/structure/B3345311.png)

